molecular formula C22H23N3O5S2 B2715744 4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892852-87-8

4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2715744
CAS No.: 892852-87-8
M. Wt: 473.56
InChI Key: LPLRFRWCLXJWAH-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic benzothiazole derivative supplied for non-human research purposes. This compound is structurally characterized by a sulfamoyl group and a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety, features common in pharmacologically active molecules. Compounds within this chemical class, particularly those incorporating benzothiazole and sulfonamide groups, are frequently investigated in medicinal chemistry for their potential biological activities . Research on analogous structures suggests potential applications in developing new therapeutic agents, with significant interest in their antimicrobial and anticancer properties . The mechanism of action for related compounds often involves enzyme inhibition, such as targeting thioredoxin reductase in fungal pathogens, or interaction with cellular receptors to disrupt critical metabolic processes . This product is intended for use in chemistry and biology laboratories. It is strictly for research and development purposes and is not certified for human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-25(15-5-3-2-4-6-15)32(27,28)16-9-7-14(8-10-16)21(26)24-22-23-17-11-18-19(30-13-29-18)12-20(17)31-22/h7-12,15H,2-6,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLRFRWCLXJWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O5SC_{22}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 473.6 g/mol. The structure includes a benzamide core modified by a sulfamoyl group and a dioxolo-benzothiazole moiety, which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown effectiveness as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease states.
  • Antimicrobial Activity : The sulfamoyl group is known for its antibacterial properties, which may extend to this compound, making it a candidate for treating bacterial infections.

Biological Activity Overview

Biological Activity Effectiveness Reference
AntibacterialModerate to strong against specific strains
AChE InhibitionIC50 values ranging from 1.13 µM to 6.28 µM
Urease InhibitionStrong inhibitory effects observed

Case Studies and Research Findings

  • Antibacterial Screening :
    A study synthesized several compounds similar to the target molecule and assessed their antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The results indicated that compounds with similar structures displayed moderate to strong antibacterial activity, suggesting that the target compound may exhibit comparable effects in vitro .
  • Enzyme Inhibition Studies :
    The inhibitory effects on AChE were evaluated using standard assays that measure the absorbance change at 405 nm after enzyme reaction initiation. The compound demonstrated significant inhibitory activity with IC50 values indicating potent enzyme interaction, which is crucial for potential therapeutic applications in neurodegenerative diseases .
  • Binding Affinity Studies :
    Bovine serum albumin (BSA) binding assays were conducted to determine the pharmacokinetic properties of similar compounds. These studies revealed strong binding interactions, suggesting that the target compound may have favorable distribution characteristics in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl-Benzamide Derivatives with Varied Substituents

Table 1: Key Structural and Functional Differences
Compound Name R1 (Sulfamoyl Group) R2 (Amine-Linked Moiety) Biological Activity (IC50/MIC) Source
4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide Cyclohexyl(methyl) [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl Not reported N/A
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl) 1,3,4-oxadiazole with 4-methoxyphenyl Antifungal (MIC: 8 µg/mL)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl) 1,3,4-oxadiazole with furan-2-yl Antifungal (MIC: 16 µg/mL)
4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide Dimethyl [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl Not reported

Key Observations :

  • LMM5 and LMM11, with oxadiazole rings, show antifungal activity, whereas the [1,3]dioxolo[1,3]benzothiazole moiety in the target compound might alter target binding due to its fused dioxole ring system. Ethyl vs. methyl substitution in LMM11 reduces antifungal potency (MIC increases from 8 to 16 µg/mL), highlighting the sensitivity of activity to alkyl chain length .

Benzothiazole and Triazole Derivatives

Table 2: Comparison with Heterocyclic Analogs
Compound Class Core Structure Functional Groups Notable Properties Source
[1,3]dioxolo[4,5-f][1,3]benzothiazole Fused benzothiazole-dioxole Sulfamoyl, nitro, or alkyl substituents Enhanced metabolic stability
1,2,4-Triazole-3-thiones Triazole-thione tautomers Sulfonylphenyl, difluorophenyl Halogen substituents (Cl, Br) improve enzyme inhibition
1,3,4-Oxadiazoles (LMM5, LMM11) Oxadiazole ring Methoxyphenyl, furan Antifungal via Trr1 inhibition

Structural and Functional Insights :

  • Benzothiazole vs.
  • Halogen Effects : In triazole derivatives (), bromine or chlorine substituents increase electron-withdrawing effects, enhancing enzyme binding affinity compared to unsubstituted analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties of Selected Analogs
Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide (Target) ~495 (estimated) ~4.5 8 ~113
LMM5 577.6 5.2 8 125
LMM11 533.6 4.8 7 118
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () 481.6 4.2 6 113

Analysis :

  • Higher XLogP3 values (e.g., LMM5: 5.2) correlate with increased lipophilicity, which may improve tissue penetration but reduce aqueous solubility.
  • The target compound’s polar surface area (~113 Ų) suggests moderate blood-brain barrier permeability, comparable to ’s benzothiazole derivative .

Q & A

Q. Does the compound exhibit synergistic effects with existing therapeutics?

  • Methodology :
  • Checkerboard Assays : Test combinations with antibiotics (e.g., β-lactams) or chemotherapeutics (e.g., doxorubicin), calculating fractional inhibitory concentration indices (FICI) .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated pathways in combination treatments .

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